

Technical Guide: 3-Fluoro-4-(cyclohexylmethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

Cat. No.: B8155137

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Executive Summary & Identification

3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid is a specialized pharmaceutical intermediate, primarily utilized in the development of CRTH2 (DP2) antagonists for asthma and allergic rhinitis, and potentially PPAR agonists for metabolic disorders.

Unlike common commodity chemicals, this specific ether is often a custom synthesis target rather than a catalog item. As such, it is frequently identified by its precursors in public databases. Researchers must often synthesize it de novo or source it as a custom library compound.

Chemical Identity Table

Property	Detail
Chemical Name	3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid
Common Precursor CAS	458-09-3 (3-Fluoro-4-hydroxyphenylacetic acid)
Reagent CAS	2550-36-9 (Cyclohexylmethyl bromide)
Analog Reference	PubChem CID 525525 (3-Chloro methyl ester variant)
Molecular Formula	C ₁₅ H ₁₉ FO ₃
Molecular Weight	266.31 g/mol
Predicted LogP	3.8 ± 0.4 (Lipophilic)
SMILES	<chem>OC(=O)Cc1ccc(OCC2CCCCC2)c(F)c1</chem>

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Note on CAS Status: A direct CAS registry number for the free acid form of this specific ether is not widely indexed in public commercial catalogs (Sigma, Fisher, PubChem). It is a "make-on-demand" molecule. The 3-chloro analog (Methyl 2-[3-chloro-4-(cyclohexylmethoxy)phenyl]acetate) is indexed, confirming the structural class.

Synthesis & Manufacturing Protocol

Since this compound is not a standard stock item, the following self-validating synthesis protocol is recommended. This route uses the Williamson ether synthesis followed by purification.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The most reliable forward synthesis involves the alkylation of the phenol moiety with a cyclohexylmethyl halide.

Step-by-Step Protocol

Reagents:

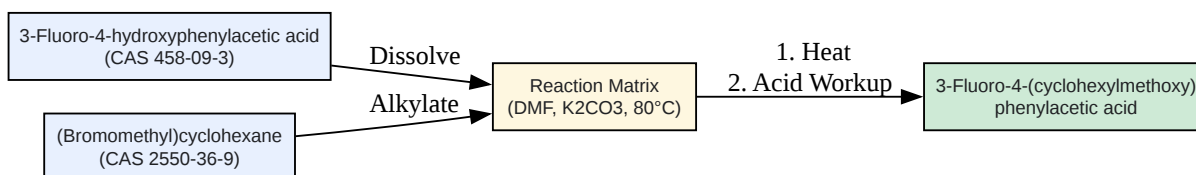
- Substrate: 3-Fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3).
- Alkylating Agent: (Bromomethyl)cyclohexane (CAS 2550-36-9).
- Base: Potassium Carbonate () or Sodium Hydride ().
- Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Procedure:

- Dissolution: Dissolve 1.0 eq of 3-Fluoro-4-hydroxyphenylacetic acid in anhydrous DMF (0.5 M concentration).
 - Note: If using the free acid, 2.2 eq of base is required (one for the carboxylate, one for the phenoxide). To avoid side reactions, it is often superior to use the methyl ester of the phenol first, then hydrolyze.
- Deprotonation: Add 2.5 eq of . Stir at room temperature for 30 minutes.
- Alkylation: Dropwise add 1.2 eq of (Bromomethyl)cyclohexane.
- Reaction: Heat to 60–80°C for 4-12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
 - Endpoint: Disappearance of the phenol starting material.
- Workup: Dilute with water, acidify carefully to pH 3-4 (if using acid substrate) or extract directly (if using ester). Extract with Ethyl Acetate.

- Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography.

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis pathway for the target compound.

Analytical Characterization (Predicted)

To validate the synthesized compound, compare experimental data against these predicted values.

- ^1H NMR (400 MHz, CDCl_3):
 - 10.5 (br s, 1H, COOH)
 - 6.9–7.1 (m, 3H, Aromatic protons)
 - 3.80 (d, 2H, Hz, -O-CH₂-Cy)
 - 3.58 (s, 2H, Ar-CH₂-COOH)
 - 1.7–1.9 (m, 6H, Cyclohexyl)
 - 0.9–1.3 (m, 5H, Cyclohexyl)
- Mass Spectrometry (ESI-):
 - Expected $[\text{M}-\text{H}]^-$ peak at 265.3 m/z.

- Physical State: White to off-white crystalline solid.

Pharmaceutical Context & Applications

This structural motif is critical in the "hit-to-lead" optimization of several anti-inflammatory drug classes.

CRTH2 (DP2) Antagonists

The phenylacetic acid tail is a classic "warhead" for binding to the CRTH2 receptor, a key target for asthma. The 3-fluoro substitution typically improves metabolic stability (blocking Phase I metabolism at the ring) compared to the non-fluorinated analog, while the cyclohexylmethoxy group provides the necessary lipophilic bulk to fill the receptor's hydrophobic pocket.

- Mechanism:[1] Blocks the binding of Prostaglandin D2 (PGD2), preventing Th2 cell recruitment.

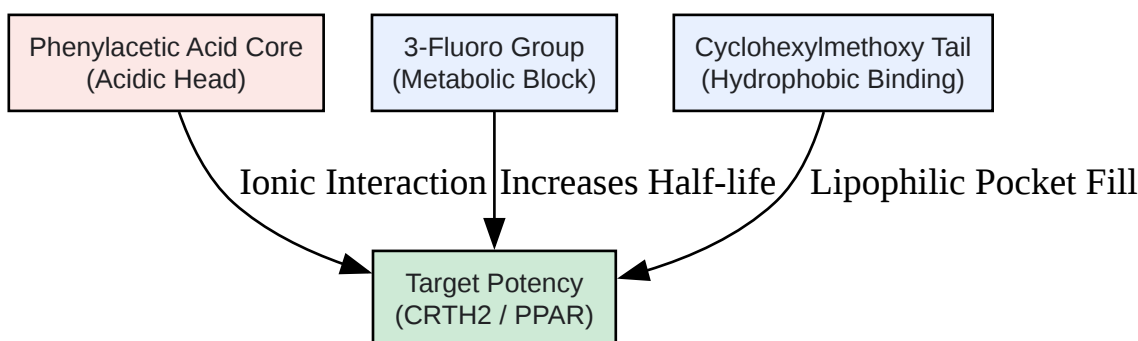
PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) often require an acidic head group and a lipophilic tail. This molecule fits the pharmacophore for PPAR

or PPAR

modulators, used in treating dyslipidemia and Type 2 diabetes.

Structure-Activity Relationship (SAR) Logic



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Caption: SAR contribution of each structural component to biological activity.

References

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